
1-(3-((Difluoromethyl)thio)phenyl)-N-methylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-((Difluoromethyl)thio)phenyl)-N-methylmethanamine is an organic compound that features a difluoromethylthio group attached to a phenyl ring, which is further connected to an N-methylmethanamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of difluoromethylation reagents, such as ClCF₂H, in the presence of a suitable base to introduce the difluoromethylthio group . The reaction conditions often require a controlled temperature and inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using advanced difluoromethylation reagents and catalysts. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-((Difluoromethyl)thio)phenyl)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the difluoromethylthio group to a thiol or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring .
Applications De Recherche Scientifique
1-(3-((Difluoromethyl)thio)phenyl)-N-methylmethanamine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1-(3-((Difluoromethyl)thio)phenyl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethylthio group can enhance the compound’s binding affinity and selectivity for these targets, leading to its biological effects . The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-(Trifluoromethylthio)phenyl)-N-methylmethanamine: Similar structure but with a trifluoromethylthio group.
1-(3-(Methylthio)phenyl)-N-methylmethanamine: Contains a methylthio group instead of difluoromethylthio.
1-(3-(Chloromethylthio)phenyl)-N-methylmethanamine: Features a chloromethylthio group.
Uniqueness
1-(3-((Difluoromethyl)thio)phenyl)-N-methylmethanamine is unique due to the presence of the difluoromethylthio group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, reactivity, and binding affinity compared to similar compounds .
Propriétés
Formule moléculaire |
C9H11F2NS |
|---|---|
Poids moléculaire |
203.25 g/mol |
Nom IUPAC |
1-[3-(difluoromethylsulfanyl)phenyl]-N-methylmethanamine |
InChI |
InChI=1S/C9H11F2NS/c1-12-6-7-3-2-4-8(5-7)13-9(10)11/h2-5,9,12H,6H2,1H3 |
Clé InChI |
LPANMPIASATTTI-UHFFFAOYSA-N |
SMILES canonique |
CNCC1=CC(=CC=C1)SC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


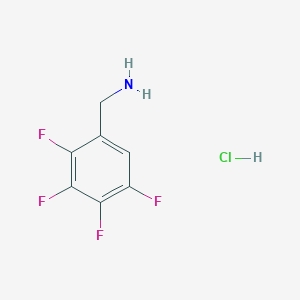
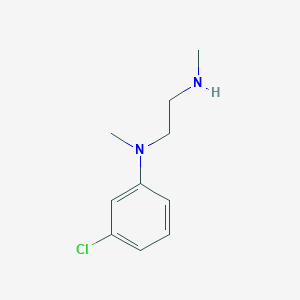
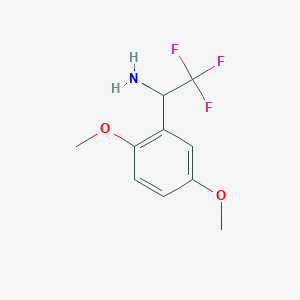
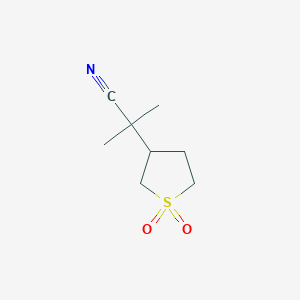
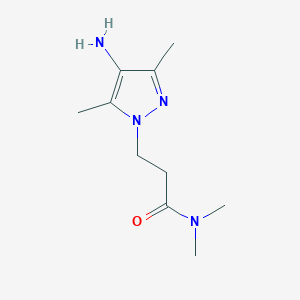
![3-[(methoxycarbonyl)amino]phenylN-(2-chloro-5-methylphenyl)carbamate](/img/structure/B13526433.png)
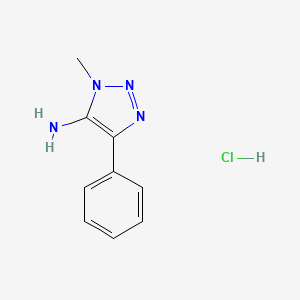
![Methyl 7-benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B13526441.png)


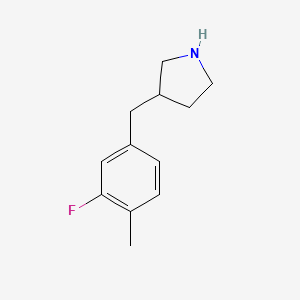


![1-Methyl-3-azabicyclo[3.2.0]heptane](/img/structure/B13526488.png)
